Rishitin Rishitin Rishitin belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. Rishitin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, rishitin is primarily located in the cytoplasm. Outside of the human body, rishitin can be found in a number of food items such as yellow bell pepper, garden tomato (var. ), orange bell pepper, and green bell pepper. This makes rishitin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 18178-54-6
VCID: VC21087870
InChI: InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1
SMILES: CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O
Molecular Formula: C14H22O2
Molecular Weight: 222.32 g/mol

Rishitin

CAS No.: 18178-54-6

Cat. No.: VC21087870

Molecular Formula: C14H22O2

Molecular Weight: 222.32 g/mol

* For research use only. Not for human or veterinary use.

Rishitin - 18178-54-6

Specification

Description Rishitin belongs to the class of organic compounds known as 1, 2-diols. These are polyols containing an alcohol group at two adjacent positions. Rishitin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, rishitin is primarily located in the cytoplasm. Outside of the human body, rishitin can be found in a number of food items such as yellow bell pepper, garden tomato (var. ), orange bell pepper, and green bell pepper. This makes rishitin a potential biomarker for the consumption of these food products.
CAS No. 18178-54-6
Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
IUPAC Name (1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol
Standard InChI InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1
Standard InChI Key XSCYYIVXGBKTOC-GZZJDILISA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H](CC2=C1C[C@@H](CC2)C(=C)C)O)O
SMILES CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O
Canonical SMILES CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O
Melting Point 65-67°C

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